1,5-Dichloro-2,4-difluorobenzene (CAS 2253-30-7) is a specialized tetra-halogenated benzene derivative utilized as a core building block in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs). Featuring a highly specific 1,5-dichloro and 2,4-difluoro substitution pattern, this compound offers a precise balance of electron-withdrawing effects and steric hindrance, making it an optimal precursor for regioselective electrophilic aromatic substitutions and transition-metal-catalyzed cross-coupling reactions. As a stable liquid at room temperature with a boiling point of 167-168 °C, it provides excellent processability, handling characteristics, and solvent compatibility for large-scale industrial manufacturing workflows .
Generic substitution of 1,5-dichloro-2,4-difluorobenzene with other halogenated benzenes, such as 1,2,4,5-tetrachlorobenzene or mono-chlorinated analogs, fundamentally fails due to drastic differences in electronic activation and directing group effects. The specific alternating arrangement of chlorine and fluorine atoms creates highly activated C-H bonds that are essential for direct functionalization, whereas fully chlorinated analogs remain completely inert under identical cross-dehydrogenative coupling conditions [1]. Furthermore, substituting with less symmetrically halogenated benzenes leads to poor regiocontrol during downstream nitration or substitution, resulting in complex isomer mixtures that severely compromise isolated yields and inflate purification costs in commercial procurement scenarios.
The presence of two strongly electron-withdrawing fluorine atoms at the 2,4-positions significantly increases the acidity of the intermediate C-H bonds, enabling direct functionalization. In copper-catalyzed cross-dehydrogenative benzylic C-H arylation, 1,5-dichloro-2,4-difluorobenzene successfully acts as a coupling partner, achieving a 45-56% yield. In stark contrast, fully halogenated comparators lacking this specific difluoro-activation, such as 1,2,4,5-tetrachlorobenzene, are completely unreactive and yield 0% product under identical catalytic conditions [1].
| Evidence Dimension | Cross-dehydrogenative C-H alkylation product yield |
| Target Compound Data | 45-56% yield (e.g., benzylic C-H arylation) |
| Comparator Or Baseline | 1,2,4,5-Tetrachlorobenzene (0% yield) |
| Quantified Difference | Absolute difference of 45-56% in isolated yield, representing a binary success/failure contrast. |
| Conditions | Copper-catalyzed direct C-H alkylation with hydrocarbons (e.g., indane or 1-(4-chlorobutyl)-4-fluorobenzene) at 80 °C. |
Buyers developing complex fluorinated pharmacophores must select the difluoro-activated target compound, as fully chlorinated analogs fail to undergo the necessary C-H functionalization.
The synergistic directing effects of the halogens in 1,5-dichloro-2,4-difluorobenzene dictate strict regiocontrol during electrophilic aromatic substitution. The para-directing chlorines and ortho/para-directing fluorines mutually activate the remaining C3 and C6 positions, enabling the synthesis of mono-nitrated intermediates with >90% yield based on the reacted starting material. Conversely, utilizing a less symmetrically substituted comparator like 1-chloro-2,4-difluorobenzene results in competing substitution at multiple positions, generating complex isomer mixtures .
| Evidence Dimension | Regioselectivity and isolated yield of desired nitrated intermediate |
| Target Compound Data | >90% yield of the target isomer due to synergistic directing effects |
| Comparator Or Baseline | 1-Chloro-2,4-difluorobenzene (Complex isomer mixtures and lower isolated yield) |
| Quantified Difference | Significant reduction in undesired isomer formation, maximizing atom economy. |
| Conditions | Standard electrophilic aromatic nitration (e.g., using concentrated nitric and sulfuric acid mixtures). |
Predictable regiocontrol minimizes costly chromatographic purification and maximizes atom economy during the scale-up of fluorinated agrochemicals and APIs.
Physical state and thermal properties critically dictate the handling requirements of bulk chemical precursors. 1,5-Dichloro-2,4-difluorobenzene is a stable liquid at standard conditions, exhibiting a boiling point of 167-168 °C. By comparison, the closely related 1,2,4,5-tetrachlorobenzene is a solid with a high melting point of 139-140 °C. This stark difference in physical state means the target compound can be pumped directly into reactors without the need for high-temperature melting infrastructure or large volumes of solubilizing agents .
| Evidence Dimension | Melting/Boiling Point and Phase at Standard Conditions |
| Target Compound Data | Liquid at room temperature (BP 167-168 °C) |
| Comparator Or Baseline | 1,2,4,5-Tetrachlorobenzene (Solid at room temperature, MP 139-140 °C) |
| Quantified Difference | Phase difference at 25 °C (Liquid vs. Solid) with a >140 °C difference in melting point. |
| Conditions | Standard atmospheric pressure (760 mmHg) and room temperature (25 °C). |
The liquid state of the target compound eliminates the need for high-temperature melting or excessive solvent volumes during industrial scale-up, significantly improving reactor loading efficiency.
Due to its highly activated C-H bonds, 1,5-dichloro-2,4-difluorobenzene is the premier choice for late-stage functionalization and cross-dehydrogenative coupling. It allows researchers to directly append complex hydrocarbon scaffolds to the fluorinated core without requiring pre-functionalized boron or tin reagents, a feat impossible with fully chlorinated analogs [1].
The predictable regioselectivity afforded by the specific 1,5-dichloro and 2,4-difluoro substitution pattern makes this compound an ideal starting material for bulk nitration. It ensures high-yield production of critical intermediates while minimizing the formation of costly, difficult-to-separate isomers .
Because 1,5-dichloro-2,4-difluorobenzene is a liquid at room temperature, it is highly suited for process chemistry workflows that require neat reactions or high-concentration processing. This physical advantage over solid comparators like 1,2,4,5-tetrachlorobenzene streamlines material handling, pumping, and reactor loading in commercial manufacturing environments .